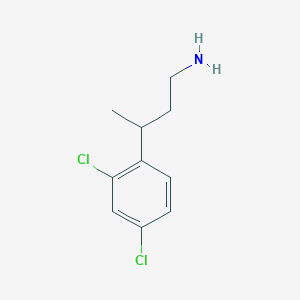
N-(4-morpholinobut-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crystal Structure Analysis
The crystal structure of various morpholino derivatives has been extensively studied. For instance, the crystal structure of a complex formed with 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide reveals intercalation between DNA nucleotides and provides insights into the structure-activity relationships of acridinecarboxamide topoisomerase poisons . Similarly, the crystal structures of other morpholino compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide , 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide , and 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide , have been determined, showing the importance of the morpholino group in the molecular conformation and potential biological activity.
Synthesis Analysis
The synthesis of morpholino derivatives involves multiple steps, including amination, cyclization, and condensation reactions. The synthesis of 4-morpholino derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds , as well as the synthesis of novel morpholino compounds with potential nonlinear optical properties , and antiproliferative activities [4, 5, 6, 7], have been reported. These syntheses typically start from simple precursors like difluorobenzonitrile and involve the use of morpholine as a key reagent for introducing the morpholino moiety.
Chemical Reactions Analysis
The morpholino group in these compounds is involved in various chemical reactions, including the formation of hydrogen bonds in the crystal packing . The reactivity of the morpholino group is also influenced by the presence of other functional groups in the molecule, which can lead to different biological activities, as seen in the structure-activity relationships (SARs) .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholino derivatives have been characterized using various spectroscopic techniques, including UV, FT-IR, NMR, and mass spectrometry [3, 4]. Density functional theory (DFT) calculations have been used to study the electronic structure and predict properties such as polarizability and hyperpolarizability . These properties are crucial for understanding the potential applications of these compounds, including their use as nonlinear optical (NLO) materials or antitumor agents.
Biological Activity Analysis
Several morpholino derivatives have been evaluated for their biological activities, particularly their antiproliferative effects against various cancer cell lines [2, 5, 6, 7]. The introduction of specific scaffolds and substituents has been shown to influence the cytotoxicity of these compounds, with some demonstrating moderate to significant inhibitory activity against cancer cells. These findings highlight the potential of morpholino derivatives as therapeutic agents.
Applications De Recherche Scientifique
Synthetic Methods and Characterization
- Researchers have developed synthetic methods for compounds related to N-(4-morpholinobut-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide. These include the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which are characterized using various spectral analyses (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
- A method for synthesizing 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate in the synthesis of biologically active compounds, has been developed (Linxiao Wang et al., 2016).
Pharmaceutical Research
- Compounds similar to N-(4-morpholinobut-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been identified as potent and selective Met kinase inhibitors, showing promise in cancer therapeutics (G. M. Schroeder et al., 2009).
- Morpholine derivatives have been synthesized as potential antimicrobials, with compounds such as morpholine substituted dihydropyrimidone carboxamide showing potent anti-bacterial properties (K. Devarasetty et al., 2019).
Industrial Applications
- Morpholine and piperazine-based carboxamide derivatives, similar in structure to the compound , have been studied as corrosion inhibitors for mild steel, showing significant effectiveness (N. Nnaji et al., 2017).
Chemical Synthesis and Analysis
- Palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been used to synthesize heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives, showcasing the versatility of these compounds in chemical synthesis (A. Bacchi et al., 2005).
- Microwave-assisted synthesis methods have been developed for julolidine-9-carboxamide derivatives, demonstrating the adaptability of these chemical structures in novel synthetic approaches (Jason J. Holt et al., 2007).
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13(12-4-3-6-16-14(12)19)15-5-1-2-7-17-8-10-20-11-9-17/h3-4,6H,5,7-11H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCNGGWDLWOGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2525995.png)
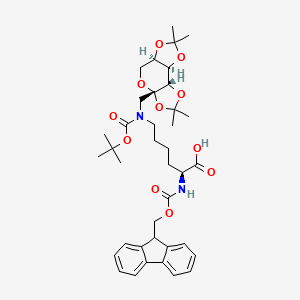
![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2525997.png)

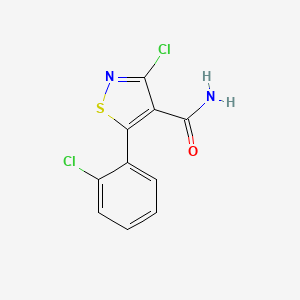
![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)
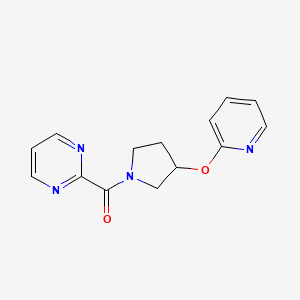
![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2526006.png)
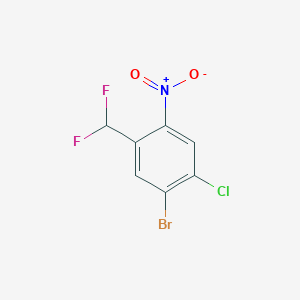
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2526009.png)

![2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B2526012.png)
